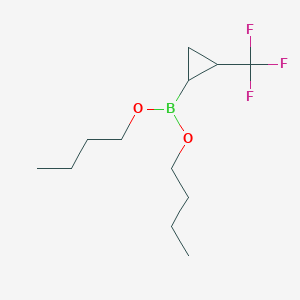

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate

Description

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is a cyclopropylboronic ester characterized by a trifluoromethyl substituent on the cyclopropane ring and dibutyl ester groups. This compound has garnered attention in synthetic organic chemistry, particularly for its role as a (trifluoromethyl)cyclopropyl donor in cross-coupling reactions. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the cyclopropane ring introduces strain, influencing reactivity in ring-opening or functionalization reactions.

Properties

IUPAC Name |

dibutoxy-[2-(trifluoromethyl)cyclopropyl]borane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BF3O2/c1-3-5-7-17-13(18-8-6-4-2)11-9-10(11)12(14,15)16/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYNCGMXRPDCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1C(F)(F)F)(OCCCC)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679064 | |

| Record name | Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909698-11-9 | |

| Record name | Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate can be synthesized through a palladium-catalyzed Suzuki coupling reaction. This method involves the reaction of a trifluoromethylcyclopropyl halide with dibutylboronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronate and an electrophilic partner, such as an aryl or vinyl halide .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are typically aryl or vinyl derivatives of the trifluoromethylcyclopropyl group, which can be further functionalized for various applications .

Scientific Research Applications

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is an organoboron compound with the molecular formula C₁₂H₂₂BF₃O₂ and a molecular weight of approximately 266.11 g/mol. It is characterized by a trifluoromethyl-substituted cyclopropyl moiety and is used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .

Scientific Research Applications

This compound serves as a reagent in medicinal chemistry and material science. It is also used as a (trifluoromethyl)cyclopropylating reagent in medicinal chemistry.

Medicinal Chemistry

- TRPV1 Receptor Antagonists this compound is used in the preparation of TRPV1 receptor antagonists . The transient receptor potential vanilloid 1 (TRPV1) is involved in pain sensation and inflammatory responses, and the compound modulates TRPV1 activity, suggesting its potential use in developing analgesic agents.

- Bioisosteres this compound can be used to synthesize multi-substituted bicyclic alkyl boronates, which serve as benzene bioisosteres .

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridines (TFMP) this compound is used to synthesize trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

- Synthesis of TFMP Derivatives Various methods of synthesizing TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), have been reported.

Usage and Structural Insights

This compound acts as a precursor for introducing the functionalized cyclopropyl group (CF3-C3H5) into other molecules through reactions like Suzuki-Miyaura coupling. The trifluoromethyl group influences the electronic properties and reactivity of the final molecule. The compound's unique cyclopropane structure combined with the trifluoromethyl group enhances its reactivity and biological activity compared to other organoboron compounds.

Mechanism of Action

The mechanism of action of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate group to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethylcyclopropyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Cyclopropyl Boronates

Structural and Functional Group Variations

Ester Group Modifications

Dibutyl vs. Diisopropyl Esters :

Dibutyl esters, compared to diisopropyl analogs (e.g., diisopropyl allylboronate ), exhibit distinct solubility profiles in organic solvents. The longer alkyl chains in dibutyl esters improve lipophilicity, facilitating use in Suzuki-Miyaura couplings under standard conditions. Diisopropyl esters, however, may offer steric advantages in enantioselective synthesis due to their compact structure.- N-MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates, such as those used in trans-2-(trifluoromethyl)cyclopropane synthesis , provide enhanced stability for iterative cross-coupling strategies. Unlike dibutyl boronates, MIDA derivatives are shelf-stable and compatible with aqueous conditions, broadening their utility in multistep syntheses.

Cyclopropane Substituents

- Trifluoromethyl vs. Non-Fluorinated Groups: The electron-withdrawing trifluoromethyl group increases ring strain and electrophilicity, enabling selective reactivity in metal-catalyzed couplings. Non-fluorinated analogs (e.g., cyclopropylboronates with methyl or hydrogen substituents) lack this polarization, resulting in slower reaction kinetics .

Suzuki-Miyaura Couplings

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate has been employed in Suzuki reactions to construct trifluoromethylcyclopropane motifs in TRPV1 antagonists, achieving yields >80% under palladium catalysis . In contrast, MIDA boronates require harsher conditions (e.g., elevated temperatures) but enable sequential couplings without premature hydrolysis .

Ring-Opening Reactions

Donor-acceptor cyclopropyl boronate complexes, like those described by Gregson et al. , undergo 1,2-metalate rearrangements upon Lewis acid activation. The trifluoromethyl group in dibutyl derivatives may modulate ring-opening pathways compared to non-fluorinated analogs, favoring γ-carbonyl boronic ester formation.

Stability and Handling

- Hydrolytic Stability :

Dibutyl esters are less prone to hydrolysis than diisopropyl analogs due to steric shielding of the boron atom. However, MIDA boronates surpass both in hydrolytic stability, enabling long-term storage . - Thermal Stability :

Trifluoromethyl-substituted cyclopropanes exhibit lower thermal decomposition thresholds (~150°C) compared to saturated cyclopropane derivatives, necessitating cautious handling in high-temperature reactions .

Data Tables

Table 1: Key Properties of Cyclopropyl Boronates

Research Findings and Trends

- Synthetic Efficiency : Dibutyl boronates outperform diisopropyl analogs in direct coupling reactions but require stringent anhydrous conditions .

- Enantioselectivity : Asymmetric methods (e.g., hydrobenzoin-derived alkenyl boronic esters ) achieve >90% ee for tertiary cyclopropyl boronates, whereas dibutyl derivatives rely on planar chirality from preformed cyclopropanes.

Biological Activity

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is a boron-containing compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores its biological activity, particularly its role as a TRPV1 antagonist and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclopropyl ring substituted with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The boronate group allows for versatile reactivity in organic synthesis, making it a valuable scaffold in drug discovery.

TRPV1 Antagonism

Research indicates that this compound acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain perception and inflammatory responses. This activity is particularly relevant for developing analgesics and anti-inflammatory agents.

- Mechanism of Action : The compound's interaction with TRPV1 may inhibit calcium influx, thereby reducing nociceptive signaling pathways. This action suggests potential applications in treating chronic pain conditions.

Case Studies and Research Findings

- Synthesis and Evaluation : In a study by Duncton et al., this compound was synthesized and evaluated for its biological activity. The compound demonstrated significant antagonistic effects on TRPV1, indicating its potential as a therapeutic agent for pain management .

- Comparative Studies : In comparative assays, this compound exhibited comparable efficacy to other known TRPV1 antagonists, suggesting its viability as a candidate for further development .

- Selectivity and Potency : The selectivity index of this compound was assessed against various ion channels, confirming its specificity towards TRPV1 over other receptors, which is crucial for minimizing side effects in therapeutic applications .

Table 1: Biological Activity of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing dibutyl (2-(trifluoromethyl)cyclopropyl)boronate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via 1,2-metalate rearrangement of enantioenriched cyclopropyl boronate complexes activated by Lewis acids (e.g., BF₃·OEt₂), yielding γ-carbonyl boronic esters with complete enantiospecificity . Alternatively, Cu-catalyzed desymmetrization of cyclopropenes with electrophilic amines enables diastereo- and enantioselective access to cyclopropylboronates . Yields vary (68–99%) depending on steric/electronic factors of substituents and catalyst loading. Optimization requires rigorous control of anhydrous conditions and inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., [M+1] peaks) , while ¹⁷O NMR and DFT calculations elucidate solvation free energy and conformational stability in solvents like chloroform or acetone . X-ray crystallography or HPLC with chiral columns may resolve stereochemical ambiguities in enantiomerically enriched samples .

Q. How does the trifluoromethyl group influence the reactivity of cyclopropylboronates in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group stabilizes the cyclopropane ring against ring-opening but enhances electrophilicity at the boron center, facilitating Suzuki-Miyaura couplings . For example, the compound acts as a (trifluoromethyl)cyclopropyl donor in synthesizing TRPV1 antagonists via Pd-catalyzed reactions . Reactivity may be tempered by steric hindrance from the dibutyl ester.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?

- Methodological Answer : Chiral Cu catalysts (e.g., Josiphos ligands) induce desymmetrization of cyclopropenes, achieving >90% enantiomeric excess (ee) . Challenges include competing racemization during workup and sensitivity to moisture. Advanced strategies like kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may mitigate these issues .

Q. What strategies resolve contradictions in reported reactivity or stability of cyclopropylboronates under varying experimental conditions?

- Methodological Answer : Discrepancies in stability (e.g., ring-opening vs. retention) arise from solvent polarity and Lewis acid strength. For instance, BF₃·OEt₂ promotes 1,2-metalate rearrangement , while milder conditions preserve the cyclopropane. Competitive inhibition studies and computational modeling (e.g., DFT) can identify transition-state intermediates and guide condition selection .

Q. How is this compound utilized in fragment-based drug discovery for targeting 3D protein pockets?

- Methodological Answer : The compound’s rigid cyclopropane and boronate ester make it a 3D building block for probing sterically constrained binding sites (e.g., enzyme active sites). Applications include synthesizing TRPV1 antagonists via modular coupling with aryl halides . Stability in biological buffers must be validated via hydrolytic assays (pH 7.4, 37°C) .

Q. What are the limitations of radical-based functionalization approaches for modifying this compound?

- Methodological Answer : The sp³ boron in MIDA boronates lacks radical stabilization, enabling xanthate-mediated radical addition to vinyl boronate derivatives. However, the CF₃ group may induce steric clashes, limiting accessibility. Post-functionalization (e.g., bromination) requires careful optimization to avoid boronate decomposition .

Critical Considerations for Researchers

- Stereochemical Integrity : Monitor ee via chiral HPLC or NMR with chiral shift reagents .

- Moisture Sensitivity : Store under argon and use freshly distilled solvents to prevent hydrolysis.

- Data Reproducibility : Report detailed catalyst loading, temperature, and solvent purity to address literature contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.